

A Technical Guide to Glycine-1-13C,15N: Isotopic Purity and Enrichment Levels

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Compound of Interest

Compound Name: Glycine-1-13C,15N

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Glycine-1-13C,15N**, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details its isotopic purity and enrichment levels, the analytical methodologies used to determine these parameters, and its role in scientific investigation.

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules and quantifying metabolic fluxes within biological systems.[1] By replacing specific atoms with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), researchers can track these labeled compounds through biochemical pathways.[1][2][3] **Glycine-1-13C,15N**, with isotopic labels at the carboxyl carbon and the amino nitrogen, is a valuable tool in metabolomics, proteomics, and biomolecular Nuclear Magnetic Resonance (NMR).[4]

Quantitative Data: Isotopic Purity and Enrichment

The isotopic purity and enrichment of **Glycine-1-13C,15N** are critical parameters that define its utility in research. Commercial suppliers provide this information, which is typically verified using analytical techniques like mass spectrometry and NMR spectroscopy. Below is a summary of typical specifications for **Glycine-1-13C,15N**.

Parameter	Specification	Source
^{13}C Isotopic Purity	99 atom %	
^{15}N Isotopic Purity	98 atom %	
Chemical Purity	$\geq 98\%$	
Molecular Weight	77.05 g/mol	

Experimental Protocols for Isotopic Analysis

The determination of isotopic purity and enrichment levels of **Glycine-1- ^{13}C , ^{15}N** relies on precise analytical methodologies. The two primary techniques employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Enrichment Analysis

Mass spectrometry separates ions based on their mass-to-charge ratio, making it an ideal technique for distinguishing between isotopologues (molecules that differ only in their isotopic composition).

Experimental Workflow:



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Caption: Workflow for Mass Spectrometry Analysis of **Glycine-1- ^{13}C , ^{15}N** .

Detailed Protocol (based on Gas Chromatography-Mass Spectrometry - GC-MS):

- Sample Preparation and Derivatization:

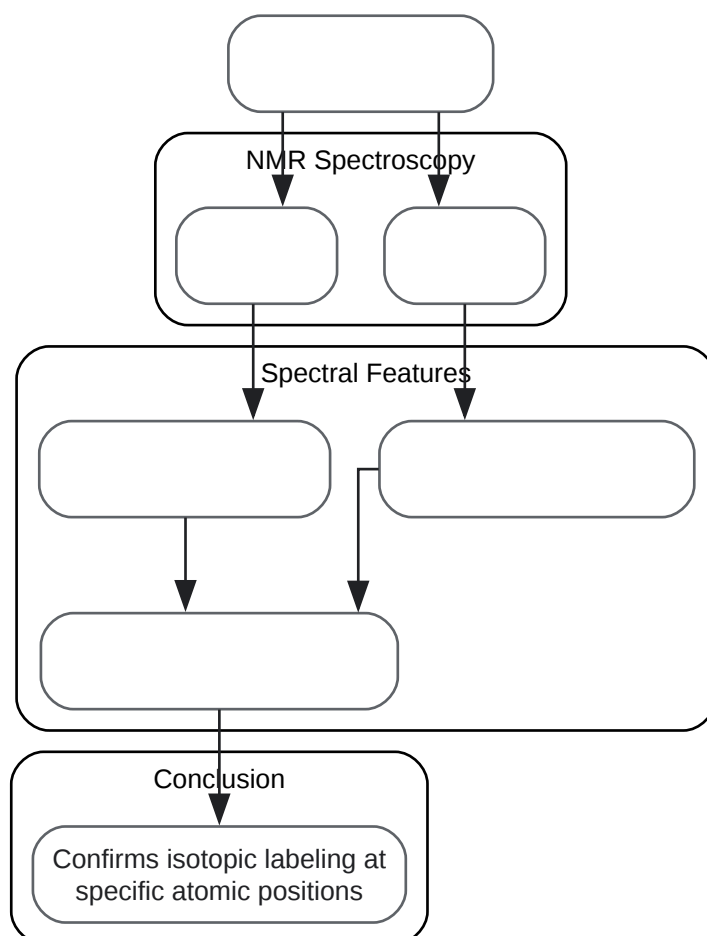
- Accurately weigh a small amount of **Glycine-1-13C,15N**.
- Purify the amino acid sample using an ion-exchange resin, such as Dowex 50W-X8.
- Elute the purified glycine with an appropriate solvent (e.g., 4M NH₄OH).
- Perform a two-step derivatization:
 1. Esterification: React with butanol-acetyl chloride (4:1 v/v) for 1 hour at 100°C.
 2. Trifluoroacetylation: Add 100 µL of trifluoroacetic anhydride and heat at 60°C for 20 minutes.
- Instrumentation and Analysis:
 - Utilize a GC-MS system equipped with a capillary column (e.g., Rtx-5MS).
 - Set the injector and transfer line temperatures (e.g., 200°C and 250°C, respectively).
 - Employ a suitable temperature program for the GC oven to ensure separation.
 - Set the mass spectrometer to Selected Ion Monitoring (SIM) mode to monitor the molecular ions of unlabeled glycine (m/z 154) and the labeled internal standard (m/z 155 for ¹⁵N-glycine, with further shifts for ¹³C).
- Data Analysis:
 - Acquire the mass spectra, which will show a distribution of peaks corresponding to the different isotopologues.
 - Calculate the isotopic enrichment by determining the relative abundance of the M+2 peak (representing ¹³C and ¹⁵N labeling) compared to the M peak (unlabeled).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Information

NMR spectroscopy provides detailed information about the specific positions of labeled atoms within a molecule. For **Glycine-1-13C,15N**, NMR can confirm that the isotopes are located at

the C1 (carboxyl) and the nitrogen positions.

Logical Relationship for NMR Signal Interpretation:



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Caption: Logic for NMR-based confirmation of isotopic labeling in **Glycine-1-¹³C,¹⁵N**.

Detailed Protocol (based on solid-state Cross-Polarization Magic Angle Spinning - CP/MAS NMR):

- Sample Preparation:
 - Pack the solid **Glycine-1-¹³C,¹⁵N** sample into an NMR rotor.
- Instrumentation and Analysis:

- Use a solid-state NMR spectrometer.
- For ^{13}C NMR, acquire a CP/MAS spectrum. The carboxyl carbon of α -glycine is expected to have a chemical shift of approximately 176.5 ppm.
- For ^{15}N NMR, acquire a CP/MAS spectrum to observe the signal from the labeled nitrogen atom.
- The presence of these specific signals confirms the location of the isotopic labels.

Applications in Research and Drug Development

Glycine-1- ^{13}C , ^{15}N is a versatile tool with numerous applications:

- Metabolic Flux Analysis: Tracing the path of glycine through metabolic pathways to understand how these pathways are altered in disease states.
- Proteomics: Used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments to quantify differences in protein abundance between different cell populations.
- Biomolecular NMR: The isotopic labels serve as sensitive probes for studying protein structure and dynamics. The incorporation of ^{13}C and ^{15}N is essential for many multidimensional NMR experiments that are used to determine the three-dimensional structures of proteins.

By providing a means to track and quantify metabolic processes at the molecular level, **Glycine-1- ^{13}C , ^{15}N** plays a critical role in advancing our understanding of biology and in the development of new therapeutic agents.

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